Product packaging for 1,1-Dihydroperfluoroheptyl acrylate(Cat. No.:CAS No. 559-11-5)

1,1-Dihydroperfluoroheptyl acrylate

Cat. No.: B1205561
CAS No.: 559-11-5
M. Wt: 404.12 g/mol
InChI Key: XJAVADKMAMZXPW-UHFFFAOYSA-N
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Description

1,1-Dihydroperfluoroheptyl acrylate (CAS 559-11-5), also known as 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl acrylate, is a specialized fluorinated acrylate ester monomer. Its chemical structure integrates a long perfluoroalkyl chain (C7F13) with an acrylic ester group, yielding a compound with a molecular weight of 404.122 g/mol and the formula C10H5F13O2 . This structure is key to its properties and research applications. This monomer is primarily valued for its role in the synthesis of fluorine-containing copolymers. Research demonstrates its effectiveness in imparting low wettability, as well as oil- and acid-repellent properties to materials . For instance, copolymers incorporating this compound can be used to treat viscose and polyester fibres, significantly enhancing their surface characteristics and functionality . Its application is a strategic area of development in creating advanced performance materials. The product is strictly for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) for comprehensive hazard and handling information prior to use. For further technical specifications or bulk inquiry requirements, please contact our sales team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5F13O2 B1205561 1,1-Dihydroperfluoroheptyl acrylate CAS No. 559-11-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl prop-2-enoate
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InChI

InChI=1S/C10H5F13O2/c1-2-4(24)25-3-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2H,1,3H2
Source PubChem
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InChI Key

XJAVADKMAMZXPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F13O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61910-85-8
Record name 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl ester, homopolymer
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DSSTOX Substance ID

DTXSID80204488
Record name 1,1-Dihydroperfluoroheptyl acrylate
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Molecular Weight

404.12 g/mol
Source PubChem
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CAS No.

559-11-5
Record name 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl 2-propenoate
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Record name 1,1-Dihydroperfluoroheptyl acrylate
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Record name 1,1-Dihydroperfluoroheptyl acrylate
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Record name 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl acrylate
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Record name 1,1-Dihydroperfluoroheptyl acrylate
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Synthetic Methodologies and Precursor Engineering for 1,1 Dihydroperfluoroheptyl Acrylate

Esterification Pathways for Fluoroalcohol-Acrylate Coupling Reactions

The most common method for synthesizing 1,1-Dihydroperfluoroheptyl acrylate (B77674) is through the direct esterification of 1,1-dihydroperfluoroheptan-1-ol with acrylic acid or its derivatives, such as acryloyl chloride. nih.gov This reaction, a classic Fischer esterification, involves combining the alcohol and the carboxylic acid in the presence of an acid catalyst to form the ester and water.

C₆F₁₃CH₂OH + CH₂=CHCOOH ⇌ C₆F₁₃CH₂OOCCH=CH₂ + H₂O (1,1-dihydroperfluoroheptan-1-ol + Acrylic Acid ⇌ 1,1-Dihydroperfluoroheptyl acrylate + Water)

Alternatively, using acryloyl chloride offers a more reactive pathway that does not produce water as a byproduct, driving the reaction to completion. nih.govacs.org

C₆F₁₃CH₂OH + CH₂=CHCOCl → C₆F₁₃CH₂OOCCH=CH₂ + HCl (1,1-dihydroperfluoroheptan-1-ol + Acryloyl Chloride → this compound + Hydrogen Chloride)

The efficiency of the esterification reaction is highly dependent on the catalyst system employed. Both homogeneous and heterogeneous catalysts are utilized to accelerate the reaction rate and improve yield.

Homogeneous Catalysts: Strong soluble acids are traditionally used in industrial settings. These include:

Sulfuric acid (H₂SO₄)

p-Toluenesulfonic acid (p-TSA)

Methanesulfonic acid

Boron trifluoride (BF₃), often in a methanol (B129727) solution, is particularly effective for preparing esters of carboxylic acids. sigmaaldrich.com

While effective, homogeneous catalysts present challenges in separation from the product mixture, potential for corrosion, and can lead to unwanted side reactions.

Heterogeneous Catalysts: To overcome the drawbacks of soluble catalysts, solid acid catalysts have been investigated. These are advantageous as they can be easily removed by filtration and are often reusable. Examples include:

Ion-exchange resins: Amberlyst-15 and Amberlyst-16 have shown high conversion and yields (>98%) in the esterification of fatty acids with long-chain alcohols.

Metal-Organic Frameworks (MOFs): UiO-66-NH₂ has been successfully used as a heterogeneous catalyst for the methyl esterification of fluorinated aromatic carboxylic acids, demonstrating higher conversion yields compared to BF₃·MeOH. nih.gov The amino groups in the MOF are believed to assist in activating the alcohol, facilitating the reaction. nih.gov

Reaction Optimization: Optimizing reaction parameters is crucial for maximizing yield and minimizing byproducts. Key parameters include temperature, reactant molar ratio, and catalyst concentration. For instance, in the synthesis of acrylate-based materials, studies have focused on optimizing the initiator and solvent ratios to maximize the polymerization yield. mdpi.com In continuous flow processes for producing esters like 2-octyl acrylate, using a film evaporator to remove the acid catalyst has been shown to reduce byproduct formation during purification. google.com

Table 1: Comparison of Catalyst Systems for Esterification Reactions

Catalyst Type Catalyst Example Phase Advantages Disadvantages
Homogeneous Sulfuric Acid, p-TSA Liquid High catalytic activity Difficult to separate, corrosive, potential side reactions
Homogeneous Boron Trifluoride (BF₃) Gas/Liquid Effective, avoids certain byproducts like HF with phenols sigmaaldrich.com Volatile, requires careful handling
Heterogeneous Amberlyst-15/16 Solid Easily separable, reusable, high yield (>98%) Potential for lower activity with sterically hindered reactants
Heterogeneous UiO-66-NH₂ (MOF) Solid High conversion yield, reusable nih.gov Higher cost, may require specific synthesis conditions

The choice of solvent can significantly impact reaction kinetics and equilibrium. While esterification can sometimes be performed without a solvent, an inert solvent is often used to facilitate mixing and heat transfer.

Green Chemistry Approaches: Growing environmental concerns have spurred research into more sustainable synthetic methods. A significant advancement in this area is the use of supercritical carbon dioxide (scCO₂). scCO₂ is a non-toxic, non-flammable, and inexpensive solvent with tunable properties. rsc.orgwiley-vch.de It has been successfully employed as a medium for the homogeneous free-radical solution polymerization of 1,1-dihydroperfluorooctyl acrylate, a closely related monomer. aip.org The use of scCO₂ can simplify downstream processing, as the solvent is easily removed by depressurization, and can lead to closed-loop processes where materials are recycled. wiley-vch.denih.gov

Another green approach involves emulsion polymerization using environmentally benign surfactants. For instance, fluorine-silicon acrylate latexes have been synthesized using green mixed surfactants like sodium rosinate and alkyl polyglycoside (APG) to replace traditional, more toxic options. researchgate.net

Advanced Purification Techniques and Methodologies for Purity Assessment

After synthesis, the crude this compound must be purified to remove unreacted starting materials, catalysts, solvents, and byproducts. Common purification methods include:

Washing: The product mixture is often washed with water or a basic solution (e.g., sodium bicarbonate) to neutralize and remove the acid catalyst and unreacted acrylic acid.

Distillation: Vacuum distillation is frequently used to separate the final monomer from less volatile impurities.

Drying: The purified monomer is dried over a drying agent like anhydrous magnesium sulfate (B86663) to remove any residual water.

Purity Assessment: A suite of analytical techniques is used to confirm the structure and assess the purity of the final monomer. These methods provide detailed information about the chemical composition and the level of any impurities. resolvemass.caresolvemass.ca

Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the characteristic functional groups in the molecule, such as the C=O stretch of the ester, the C=C stretch of the acrylate group, and the C-F bonds of the perfluoroalkyl chain. rsc.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹⁹F NMR, and ¹³C NMR are powerful tools for elucidating the precise molecular structure. acs.orgrsc.orgmdpi.com NMR confirms the connectivity of atoms and can be used to quantify impurities.

Gas Chromatography (GC): GC is employed to determine the purity of the monomer, with typical purities for commercial fluorinated monomers being greater than 98.0%.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and to identify the structure of any byproducts or fragments. resolvemass.ca

X-ray Photoelectron Spectroscopy (XPS): While more commonly used for surface analysis of polymers, XPS can provide information on the elemental composition and chemical states of the atoms in the monomer. aip.orgrsc.org

Table 2: Analytical Techniques for Purity Assessment of this compound

Technique Information Provided
FTIR Spectroscopy Identification of functional groups (e.g., -C=O, C-F, C=C) rsc.orgmdpi.com
NMR Spectroscopy Detailed molecular structure, connectivity, and stereochemistry acs.orgrsc.org
Gas Chromatography (GC) Quantitative purity assessment and separation of volatile components
Mass Spectrometry (MS) Molecular weight confirmation and impurity identification resolvemass.ca
Elemental Analysis Determination of the empirical formula (C, H, O, F content) acs.org

Development of Novel Synthetic Routes for Enhanced Yield and Selectivity in Monomer Production

Research continues to seek more efficient, selective, and environmentally friendly methods for producing fluorinated monomers. While direct esterification remains the dominant industrial method, several novel approaches are being explored.

Another area of development is the use of highly selective catalysts that can operate under milder conditions. The engineering of enzymes and biocatalysts to perform esterification offers a potential route to highly selective synthesis under ambient conditions, although this is still an emerging area for fluorinated compounds. nih.gov

Furthermore, advancements in polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have driven the need for high-purity monomers. researchgate.netresearchgate.net While ATRP is a polymerization method, the stringent purity requirements for these controlled radical processes push for improvements in the underlying monomer synthesis and purification to achieve low polydispersity and well-defined polymer architectures.

Mechanistic Investigations and Kinetic Studies of 1,1 Dihydroperfluoroheptyl Acrylate Polymerization

Free Radical Polymerization (FRP) of 1,1-Dihydroperfluoroheptyl Acrylate (B77674)

Conventional free-radical polymerization (FRP) is a common method for polymerizing vinyl monomers like acrylates. mdpi.com The process involves three main stages: initiation, propagation, and termination. youtube.com The presence of the bulky, electron-withdrawing perfluoroalkyl chain in 1,1-dihydroperfluoroheptyl acrylate influences the kinetics and pathways of these fundamental steps.

Initiation Mechanisms and In-depth Kinetic Analysis

The initiation of the polymerization of this compound is typically achieved through the thermal or photochemical decomposition of an initiator molecule to generate free radicals. Common initiators include azo compounds like azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide (BPO). mdpi.comcmu.edu Redox initiation systems can also be employed, which can prevent the formation of gaseous byproducts and lower the reaction temperature. mdpi.com

Rp = kp[M][P•]

where kp is the propagation rate constant, [M] is the monomer concentration, and [P•] is the total concentration of propagating radicals. Under steady-state conditions, the radical concentration is constant, and the rate equation can be expressed as:

Rp = kp (f kd [I] / kt)1/2 [M]

where f is the initiator efficiency, kd is the initiator decomposition rate constant, [I] is the initiator concentration, and kt is the termination rate constant.

Kinetic studies on the polymerization of structurally similar fluorinated acrylates often utilize techniques like differential scanning calorimetry (DSC) to follow the reaction exotherm and determine the evolution of the polymerization rate with time. mdpi.com Such analyses reveal that the polymerization of these monomers exhibits characteristics of radical polymerization reactions where diffusion-controlled phenomena become significant as conversion increases. mdpi.com For instance, in the bulk radical polymerization of 2-hydroxyethyl methacrylate (B99206) (HEMA), a related acrylate, the reaction rate shows a typical autoacceleration effect (gel effect) where the termination rate decreases due to increased viscosity. mdpi.com

Table 1: Typical Kinetic Parameters for Free Radical Polymerization of Acrylate Monomers (Note: Specific data for this compound is limited; this table presents representative values for acrylate polymerization to illustrate the concepts.)

ParameterSymbolTypical Value RangeSignificance
Propagation Rate Constantkp102 - 104 L·mol-1·s-1Rate of monomer addition to the growing chain. ethernet.edu.et
Termination Rate Constantkt106 - 108 L·mol-1·s-1Rate of radical-radical termination reactions. ethernet.edu.et
Initiator Efficiencyf0.3 - 0.8Fraction of radicals that successfully initiate polymerization.
Activation Energy of PropagationEa,p15 - 25 kJ·mol-1Energy barrier for the propagation step. researchgate.net
Activation Energy of TerminationEa,t5 - 15 kJ·mol-1Energy barrier for the termination step.

Analysis of Chain Propagation and Termination Pathways

Chain Propagation: The propagation step involves the sequential addition of monomer molecules to the growing polymer radical. youtube.com For acrylates, this process is generally very fast. The bulky fluorinated side chain of this compound can influence the stereochemistry of the resulting polymer. Studies on other fluoroalkyl acrylates have shown that polymerization at lower temperatures and in specific solvents can lead to polymers with higher syndiotacticity. cmu.edu

Termination Pathways: Termination of growing polymer chains in FRP occurs primarily through two mechanisms: combination (or coupling) and disproportionation. youtube.com

Combination: Two growing radical chains combine to form a single "dead" polymer chain.

Disproportionation: One radical abstracts a hydrogen atom from another, resulting in two "dead" polymer chains, one with a saturated end group and the other with a terminal double bond.

The relative contribution of these two pathways depends on the monomer structure and reaction temperature. For many acrylate polymerizations, termination is known to be chain-length dependent, where the termination rate coefficient, kt, decreases as the polymer chains grow and their mobility is reduced. researchgate.net Studies on various acrylates at low temperatures (to avoid complicating side reactions) have shown that a composite model can describe this chain-length-dependent termination (CLDT) behavior. researchgate.net

Methodologies for Control over Molecular Weight and Dispersity in FRP

In conventional FRP, controlling the molecular weight and achieving a narrow molecular weight distribution (low dispersity, Đ) is challenging due to the continuous nature of initiation and the rapid, statistical termination processes. cmu.edu However, some degree of control can be exerted:

Initiator Concentration: The molecular weight is inversely proportional to the square root of the initiator concentration. Increasing [I] leads to a higher concentration of radicals, resulting in shorter chains.

Chain Transfer Agents (CTAs): The addition of CTAs, such as thiols or certain halogenated compounds, is a common method to regulate molecular weight. ethz.ch The CTA interrupts the growth of a polymer chain and initiates a new one, effectively lowering the average molecular weight. ethz.ch The ratio of the rate of chain transfer to the rate of propagation is known as the chain transfer constant (Cs = ktr/kp).

Controlled Radical Polymerization (CRP) Techniques

To overcome the limitations of conventional FRP, controlled radical polymerization (CRP) techniques have been developed. These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, which are unable to propagate or terminate. cmu.edunih.gov This minimizes irreversible termination reactions, allowing for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. acs.orgnih.gov

Atom Transfer Radical Polymerization (ATRP) Studies of this compound

Atom Transfer Radical Polymerization (ATRP) is a powerful CRP method that utilizes a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. mdpi.comcmu.edu

The application of ATRP to fluorinated acrylates has been successful. acs.org A significant challenge in the polymerization of semi-fluorinated monomers like this compound is the poor solubility of all components (monomer, initiator, catalyst, and the resulting polymer) in a single solvent system. acs.org Research has shown that using a fluorinated alcohol, such as 2-trifluoromethyl-2-propanol (B1293914) (TFMP), as the solvent can overcome these solubility issues and prevent side reactions like transesterification. acs.org

A highly efficient approach is the use of light-mediated ATRP, which allows for temporal control over the polymerization by simply turning a light source on or off. acs.orgacs.orgnih.gov This method has been successfully applied to a wide range of semi-fluorinated acrylates, yielding well-defined polymers with near-quantitative conversions and narrow molecular weight distributions (Đ typically between 1.1 and 1.3). acs.org The retention of the halogen end-group functionality allows for the synthesis of block copolymers through sequential monomer addition. nih.govacs.org

Table 2: Representative Conditions for Photoinduced ATRP of a Semi-Fluorinated Acrylate (Adapted from studies on tetrafluoropropyl acrylate, a model for semi-fluorinated acrylates like this compound. acs.org)

ComponentRoleExample Concentration/Ratio
MonomerBuilding Block[Monomer] = 2.0 M
InitiatorEthyl α-bromophenylacetate[M]/[I] = 200/1
CatalystCuBr2[I]/[Cu] = 1/0.005
LigandTris[2-(dimethylamino)ethyl]amine (Me6TREN)[Cu]/[L] = 1/1
Solvent2-Trifluoromethyl-2-propanol (TFMP)50% v/v
Light SourceBlue LEDs (λ ≈ 450 nm)-

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Strategies

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another versatile CRP technique that controls polymerization by using a dithioester, trithiocarbonate, or similar RAFT agent. researchgate.netcapes.gov.br The growing radical reversibly adds to the RAFT agent, forming a dormant intermediate that can fragment to release a new radical, thus transferring the chain.

RAFT polymerization has been successfully employed for various acrylate monomers, including those with functional groups. researchgate.netdigitellinc.com The choice of RAFT agent is critical and depends on the specific monomer being polymerized. For acrylates, dithiobenzoates and trithiocarbonates are often effective. The polymerization of 1-ethoxyethyl acrylate, a precursor to poly(acrylic acid), has been optimized using a RAFT agent, demonstrating that a temperature of 70 °C provides a good balance between reaction speed and control over the polymerization. This approach allows for the synthesis of well-defined homopolymers and block copolymers. capes.gov.br While specific studies on this compound are not widely published, the established strategies for other acrylates provide a strong foundation for its controlled polymerization via RAFT. digitellinc.com

Nitroxide-Mediated Polymerization (NMP) Approaches for Architectural Control

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with well-defined architectures, such as block copolymers and polymers with controlled molecular weights and low dispersity. researchgate.net The mechanism of NMP involves a reversible termination of the growing polymer chain by a stable nitroxide radical. This reversible capping process establishes a dynamic equilibrium between dormant and active species, allowing for controlled chain growth.

While specific studies focusing exclusively on the NMP of this compound are limited in publicly available literature, the general principles of NMP are applicable to acrylates. For the polymerization of acrylates via NMP, alkoxyamine initiators are employed. At elevated temperatures, the C–ON bond of the alkoxyamine undergoes homolytic cleavage, generating a propagating radical and a nitroxide radical. nih.gov The propagating radical can then add monomer units. The nitroxide radical reversibly combines with the propagating chain end, putting it in a dormant state and preventing termination reactions.

The control over the polymer architecture in NMP is achieved by manipulating the equilibrium between the active and dormant species. This allows for the synthesis of block copolymers by sequential monomer addition. For instance, a macroinitiator of poly(this compound) could be synthesized and subsequently used to initiate the polymerization of a different monomer, leading to the formation of a block copolymer. The choice of nitroxide, initiator, and reaction conditions (e.g., temperature) is crucial for achieving good control over the polymerization of acrylates.

Table 1: Key Parameters in Nitroxide-Mediated Polymerization for Architectural Control

ParameterInfluence on Polymer Architecture
Alkoxyamine Initiator Determines the initial radical concentration and can be functionalized to introduce specific end-groups.
Nitroxide Structure Affects the equilibrium constant of the dormant-active species, influencing polymerization rate and control.
Temperature Controls the rate of homolytic cleavage of the alkoxyamine and the position of the equilibrium.
Monomer Conversion Allows for the creation of block copolymers through sequential monomer addition at high conversions.

Ionic Polymerization Methodologies for Fluorinated Acrylates

Ionic polymerization, which proceeds via ionic intermediates, offers another avenue for the synthesis of polymers from fluorinated acrylates. This category is broadly divided into anionic and cationic polymerization, each with its own set of mechanistic features and challenges, particularly for electron-deficient monomers like acrylates.

Anionic polymerization of acrylates, including fluorinated variants, is known to be challenging due to side reactions. The propagating enolate anion can react with the carbonyl group of the monomer or the polymer, leading to termination or branching. For fluorinated acrylates, the strong electron-withdrawing nature of the perfluoroalkyl chain further enhances the susceptibility of the carbonyl group to nucleophilic attack. youtube.com

Despite these challenges, living anionic polymerization of some acrylate monomers has been achieved under specific conditions, such as low temperatures and in the presence of additives that can stabilize the propagating anion. researchgate.net The use of bulky counterions and specific ligands can help to suppress side reactions. mdpi.com For this compound, the bulky perfluoroheptyl group might provide some steric hindrance around the propagating center, potentially influencing the polymerization kinetics and the extent of side reactions. However, detailed mechanistic studies specifically for this monomer are not extensively reported.

Table 2: Mechanistic Challenges in Anionic Polymerization of Fluorinated Acrylates

ChallengeDescriptionPotential Mitigation Strategies
Nucleophilic Attack on Carbonyl The enolate anion can attack the ester carbonyl group of the monomer or polymer, leading to termination.Low temperatures, bulky counterions, addition of Lewis acids.
Chain Transfer Proton abstraction from the monomer or solvent can terminate the growing chain.Use of aprotic solvents, purification of reagents.
Backbiting Intramolecular cyclization reaction of the propagating anion leading to the formation of cyclic byproducts.Optimization of reaction conditions (temperature, solvent).

Cationic polymerization is generally suitable for monomers with electron-donating groups. Acrylates, being electron-deficient, are typically not readily polymerized via a cationic mechanism. However, the development of highly reactive initiating systems has expanded the scope of cationic polymerization to include less reactive monomers. nih.gov

For fluorinated acrylates, the electron-withdrawing perfluoroalkyl chain further deactivates the double bond towards electrophilic attack, making cationic polymerization even more challenging. Research in this area is sparse, and the direct cationic polymerization of this compound to achieve novel architectures like block copolymers has not been widely reported. The synthesis of block copolymers containing fluorinated acrylate segments is more commonly achieved through a combination of different polymerization techniques, where a block from a more reactive monomer is first synthesized via cationic polymerization and then used to initiate the polymerization of the fluorinated acrylate via a different mechanism, such as radical polymerization. rsc.org

Photopolymerization and Radiation-Induced Polymerization Studies

Photopolymerization and radiation-induced polymerization are powerful techniques for the rapid curing of monomers and the formation of crosslinked networks. These methods are initiated by high-energy sources like UV light or electron beams, which generate reactive species (radicals or ions) that initiate polymerization. ichtj.waw.pl

UV-initiated polymerization of acrylates is a widely used industrial process. The polymerization is initiated by a photoinitiator that, upon absorption of UV light, generates free radicals. These radicals then initiate the chain polymerization of the acrylate monomers. The kinetics of photopolymerization can be studied using techniques like photo-differential scanning calorimetry (photo-DSC) and real-time FTIR spectroscopy. mdpi.comnih.gov

Table 3: Factors Influencing UV-Initiated Polymerization of Acrylates

FactorInfluence on Kinetics and Mechanism
Photoinitiator Type and Concentration Affects the rate of radical generation and, consequently, the overall polymerization rate.
UV Light Intensity Higher intensity generally leads to a faster polymerization rate due to increased radical generation.
Monomer Structure The reactivity of the acrylate double bond and the steric hindrance of the side chain influence the propagation rate constant.
Oxygen Inhibition Oxygen can quench the excited state of the photoinitiator or react with the generated radicals, leading to an inhibition period.

Electron beam (EB) curing is a high-energy process that does not require a photoinitiator. The high-energy electrons directly interact with the monomer molecules, leading to the formation of radicals and initiating polymerization. nih.govnih.gov This method is known for its high curing speed and deep penetration.

The interaction of electron beams with fluoropolymers can lead to various chemical changes, including chain scission and the formation of different radical species. iaea.org In the case of poly(this compound), EB irradiation would lead to the formation of primary radicals on the polymer backbone and side chains. These radicals can then participate in secondary reactions such as crosslinking or degradation.

Table 4: Radical Species and Secondary Reactions in Electron Beam Curing of Acrylate Polymers

Species/ReactionDescription
Primary Radicals Formed by the direct interaction of electrons with the monomer/polymer. Can be located on the polymer backbone or side chains.
Propagating Radicals Formed by the addition of a primary radical to a monomer molecule.
Crosslinking Recombination of two polymer radicals, leading to the formation of a network structure.
Chain Scission Fragmentation of the polymer backbone, leading to a decrease in molecular weight.
Reaction with Oxygen If oxygen is present, peroxy radicals can be formed, which can lead to oxidative degradation.

Copolymerization Strategies and Advanced Macromolecular Architectures Involving 1,1 Dihydroperfluoroheptyl Acrylate

Statistical Copolymerization Investigations

Statistical copolymerization offers a straightforward approach to blend the properties of different monomers. The resulting polymer chain has a random sequence of monomer units, which is governed by the relative reactivities of the comonomers.

The prediction and control of copolymer composition are reliant on the monomer reactivity ratios (r₁ and r₂). These ratios are defined as the rate constant for a propagating chain ending in one monomer adding to the same monomer type versus adding to the other monomer. For the copolymerization of two monomers, M₁ and M₂, the reactivity ratios are given by:

r₁ = k₁₁ / k₁₂

r₂ = k₂₂ / k₂₁

where k₁₁ and k₂₂ are the rate constants for homopropagation, and k₁₂ and k₂₁ are the rate constants for cross-propagation. frontiersin.org The product of the reactivity ratios (r₁r₂) provides insight into the copolymerization behavior. An r₁r₂ value close to 1 indicates a random copolymerization, while a value approaching 0 suggests a tendency towards alternation. frontiersin.org

The determination of these ratios is typically achieved through methods like the Fineman-Ross, inverted Fineman-Ross, and Kelen-Tudos methods, which analyze the copolymer composition at low monomer conversions as determined by techniques such as ¹H NMR spectroscopy. frontiersin.org While specific reactivity ratios for 1,1-dihydroperfluoroheptyl acrylate (B77674) with common comonomers are not widely reported in publicly available literature, studies on similar fluorinated acrylates provide valuable insights. For instance, in the copolymerization of other fluoroalkyl methacrylates with glycidyl (B131873) methacrylate (B99206), it has been observed that the experimental composition deviates only slightly from the theoretical feed ratio, suggesting comparable reactivities. nih.gov

The sequence distribution, which describes the arrangement of monomer units along the polymer chain, is also a critical factor influencing the final properties of the copolymer. This distribution can be predicted using the determined reactivity ratios and the copolymerization equation.

The structure of the comonomer plays a pivotal role in the polymerization kinetics and the microstructure of the resulting copolymer. The electronic and steric effects of the comonomer influence its reactivity and how it is incorporated into the polymer chain. For instance, the high electronegativity of the fluorine atoms in 1,1-dihydroperfluoroheptyl acrylate can affect the reactivity of its double bond. paint.org

When copolymerized with non-fluorinated monomers such as alkyl methacrylates, a random distribution of monomer units is generally expected. paint.org The choice of comonomer allows for the tailoring of the copolymer's glass transition temperature (Tg) and fluorine content, thereby controlling its thermomechanical properties. paint.org For example, copolymerizing with a monomer having a bulky side group can increase the Tg, leading to a more rigid material. Conversely, a comonomer with a flexible side chain can lower the Tg, resulting in a more elastomeric polymer.

In the case of fluorinated latex coatings, a two-step polymerization process is often employed. This involves introducing the fluorinated monomer in the second stage to ensure its predominant location in the outer layer of the polymer particles, which is crucial for achieving desired surface properties like hydrophobicity. mdpi.com The composition of the comonomers, including the presence of crosslinking agents like allyl methacrylate, significantly impacts the water resistance and surface morphology of the final coating. mdpi.com

Block Copolymer Synthesis and Design Principles

Block copolymers, which consist of two or more distinct homopolymer blocks linked together, offer the ability to combine disparate properties within a single molecule. This often leads to microphase separation and the formation of ordered nanostructures.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are the primary methods for synthesizing well-defined di-block and multi-block copolymers containing fluorinated segments. These techniques allow for the sequential addition of monomers, leading to polymers with controlled molecular weights and low polydispersity. fluorine1.rursc.org

For example, di-block copolymers of acrylic acid and partially fluorinated acrylates have been synthesized using ATRP to create potential ¹⁹F MRI imaging agents. nih.gov The synthesis typically involves the polymerization of the first block, followed by the use of the resulting polymer as a macroinitiator for the polymerization of the second block. Similarly, RAFT polymerization has been employed to create di-block and tri-block copolymers with temperature-responsive properties in aqueous media. rsc.org The versatility of RAFT allows for the use of a wide range of functional monomers under various experimental conditions. rsc.org

The synthesis of multi-block copolymers can be achieved through iterative monomer additions in a "one-shot" approach, where different metal-free polymerization techniques like ATRP and Ring-Opening Polymerization (ROP) are combined. rsc.org More advanced strategies, such as acid-triggered RAFT polymerization, have been shown to enhance the synthesis of multi-block copolymers by minimizing termination reactions and maintaining low dispersity. rsc.orgnih.gov

A summary of representative strategies for synthesizing block copolymers with fluorinated segments is presented in the table below.

Polymerization TechniqueBlock Copolymer TypeMonomersKey Features
ATRPDi-blockAcrylic acid, partially fluorinated acrylates/methacrylatesSynthesis of potential ¹⁹F MRI imaging agents. nih.gov
RAFTDi-block, Tri-blockTemperature-responsive monomers, functional monomersSynthesis of water-soluble block copolymers with tailored characteristics. rsc.org
Concurrent ATRP and ROPDi-blockVinyl monomers, lactonesMetal-free synthesis in a single reaction medium. rsc.org
Acid-triggered RAFTMulti-blockMethacrylates, acrylates, acrylamidesEnhanced control and reduced termination for well-defined multi-block structures. rsc.orgnih.gov

The amphiphilic nature of block copolymers containing a fluorinated segment and a non-fluorinated segment drives their self-assembly into various nanostructures in selective solvents. The incompatibility between the blocks leads to the formation of micelles, vesicles, or other complex morphologies. acs.orgacs.org

In fluorinated media, block copolymers with a crystalline polyferrocenylsilane block and a highly fluorinated coil block have been shown to form cylindrical micelles of controlled length through a crystallization-driven self-assembly process. acs.orgacs.org This "living" self-assembly allows for the preparation of well-defined, functional nanomaterials in the fluorous phase. acs.orgacs.org

The self-assembly of fluorinated block copolymers in organic solvents has also been extensively studied. mdpi.combuffalo.edu The morphology of the resulting aggregates is influenced by the copolymer architecture, the solvent, and the preparation conditions. In aqueous solutions, diblock copolymers of acrylic acid with partially fluorinated acrylates can spontaneously self-assemble into stable micelles with a fluorine-rich core, which is advantageous for applications like MRI. nih.gov The method of micellization has been found to influence the observed MRI image intensities. nih.gov

The self-assembly behavior of these copolymers can be responsive to external stimuli such as temperature. For instance, some RAFT-synthesized diblock copolymers exhibit thermally-induced supramolecular assembly in aqueous media, allowing for the formation of dynamic and responsive nanomaterials. rsc.orgnih.gov

Graft Copolymerization and Polymer Brush Formation Methodologies

Graft copolymers consist of a main polymer backbone with one or more side chains that are structurally distinct from the backbone. This architecture can be achieved through "grafting from," "grafting to," or "grafting through" methods. cmu.edunih.gov Polymer brushes, a special class of graft copolymers, involve polymer chains densely grafted to a surface. cmu.edu

The "grafting from" approach, where polymerization is initiated from sites on a polymer backbone or a surface, is a powerful technique for creating well-defined graft copolymers and polymer brushes. cmu.edursc.org Controlled radical polymerization techniques like ATRP and RAFT are particularly well-suited for this purpose. researchgate.netnih.gov For example, a poly(2-hydroxyethyl acrylate) backbone has been functionalized with initiating groups for the subsequent ATRP of styrene (B11656) to create amphiphilic graft copolymers. rsc.org

The synthesis of polymer brushes with fluorinated segments allows for precise control over surface properties. nih.gov Surface-initiated ATRP and RAFT have been used to grow polymer brushes from various substrates, leading to surfaces with tailored wettability and chemical resistance. researchgate.netnih.gov The combination of different polymerization techniques, such as ATRP and RAFT, allows for the synthesis of complex diblock copolymer brushes with stimuli-responsive properties. researchgate.net

The table below summarizes methodologies for creating graft copolymers and polymer brushes.

Grafting MethodPolymerization TechniqueResulting ArchitectureKey Features
"Grafting from"ATRP, RAFTGraft copolymers, Polymer brushesWell-defined side chains with controlled length and density. cmu.edursc.org
Surface-Initiated ATRP/RAFTPolymer brushesDensely packed polymer chains on a surface.Precise control over surface properties. researchgate.netnih.gov
Combined ATRP and RAFTDiblock copolymer brushesStimuli-responsive surfaces.Combines advantages of different controlled polymerization methods. researchgate.net

The development of these advanced macromolecular architectures based on this compound and other fluorinated monomers continues to push the boundaries of materials science, enabling the creation of novel materials with unprecedented control over their structure and function.

Network Formation and Crosslinking Reactions in Fluorinated Acrylate Systems

The incorporation of this compound into a polymer network transforms the material from a soluble thermoplastic into an insoluble and infusible thermoset. This process, known as crosslinking, creates a three-dimensional structure where polymer chains are linked by covalent bonds. The resulting network's properties are highly dependent on the crosslink density—the number of crosslinks per unit volume.

The primary method for creating such networks is through the copolymerization of this compound with a multifunctional monomer that acts as a crosslinking agent. These agents possess two or more reactive groups, typically acrylate or methacrylate functionalities, allowing them to connect multiple polymer chains.

Key Mechanisms and Components:

Free-Radical Polymerization: Network formation in acrylate systems is most commonly achieved through free-radical polymerization. The process can be initiated by thermal initiators (e.g., peroxides, azo compounds) or, more frequently, by photoinitiators that generate radicals upon exposure to ultraviolet (UV) light. polysciences.comresearchgate.net UV curing is particularly advantageous due to its rapid reaction rates at ambient temperatures and the ability to control the curing process spatially. polysciences.com

Crosslinking Agents: The choice of crosslinking agent is critical in defining the final network architecture and properties. Di-functional acrylates or methacrylates are widely used to create these networks. polysciences.com The length and chemical nature of the crosslinker's backbone influence the flexibility, thermal stability, and swelling behavior of the resulting material. nih.gov For instance, longer, more flexible crosslinkers like poly(ethylene glycol) diacrylate (PEGDA) can impart a degree of elasticity, while shorter, rigid crosslinkers like 1,4-butanediol (B3395766) diacrylate (BDDA) lead to more brittle, densely crosslinked materials. polysciences.comnih.gov

Network Structure: In a typical crosslinking polymerization with a monomer like this compound, the growing polymer chains incorporate the crosslinking agent. Since the crosslinker has multiple reactive sites, it becomes a junction point, covalently linking different chains together. As the reaction proceeds, a gel point is reached where a continuous network is formed, leading to a rapid increase in viscosity and the formation of an insoluble solid. The final structure consists of poly(this compound) chains connected by the crosslinker units.

Influence of Fluorinated Chains:

The presence of the fluorinated side chains of this compound within the network has a profound impact on the material's surface properties. During network formation, these low-energy fluoroalkyl groups tend to migrate to the polymer-air interface. This self-organization minimizes the surface free energy, resulting in a highly hydrophobic and oleophobic surface. This phenomenon is critical for applications in anti-fouling, low-adhesion, and protective coatings.

Research Findings in Analogous Systems:

While specific studies detailing the crosslinking of this compound are not extensively documented in the reviewed literature, research on similar fluorinated acrylate systems provides valuable insights. For example, studies on other long-chain perfluoroalkyl acrylates have shown that they can be effectively incorporated into UV-cured networks using common diacrylate crosslinkers. These networks exhibit the expected low surface energy and enhanced solvent resistance. The crosslink density, controlled by the concentration of the crosslinking agent, has been shown to be a key factor in tuning the mechanical properties and swelling behavior of such fluorinated polymer networks. nih.govdigitellinc.com

The table below details common crosslinking agents that are suitable for creating networks with acrylate monomers like this compound, based on established acrylate chemistry.

Crosslinking AgentAbbreviationStructureKey Characteristics
Ethylene Glycol DimethacrylateEGDMACH₂=C(CH₃)C(O)O(CH₂)₂OC(O)C(CH₃)=CH₂Short, rigid crosslinker leading to high crosslink density and brittle networks.
1,4-Butanediol DiacrylateBDDACH₂=CHC(O)O(CH₂)₄OC(O)CH=CH₂Offers a balance of rigidity and flexibility; commonly used in coatings and adhesives. polysciences.com
1,6-Hexanediol DiacrylateHDDACH₂=CHC(O)O(CH₂)₆OC(O)CH=CH₂Provides increased flexibility compared to shorter-chain diacrylates. polysciences.com
Poly(ethylene glycol) DiacrylatePEGDACH₂=CHC(O)O(CH₂CH₂O)nC(O)CH=CH₂Hydrophilic and flexible; used to create hydrogels and soft materials. The properties vary with the molecular weight (n). nih.govnih.gov
Trimethylolpropane TriacrylateTMPTACH₃CH₂C[CH₂OC(O)CH=CH₂]₃A tri-functional monomer that creates a very high crosslink density, enhancing thermal and chemical resistance.

Advanced Spectroscopic and Analytical Characterization Methodologies for Poly 1,1 Dihydroperfluoroheptyl Acrylate and Its Copolymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed microstructure of polymers. By analyzing the chemical environment of atomic nuclei, NMR provides information on monomer reactivity, polymer sequence, and end-groups.

1H, 13C, and 19F NMR for Monomer Reactivity, Polymer Sequence, and End-Group Analysis

¹H NMR spectroscopy is instrumental in determining the degree of polymerization and analyzing the end-groups of p(DFHA). magritek.comscribd.com The proton signals of the acrylate (B77674) backbone and the methylene (B1212753) group adjacent to the perfluoroalkyl chain can be clearly distinguished from the signals of the initiator fragments at the polymer chain ends. hmdb.cachemicalbook.comresearchgate.net By comparing the integrated intensities of the signals from the repeating units with those of the end-groups, the number-average molecular weight (Mn) can be calculated, particularly for polymers with lower molecular weights where the end-group signals are readily detectable. magritek.comscribd.comsigmaaldrich.commagritek.com

¹³C NMR spectroscopy offers detailed information about the polymer backbone and the carbon atoms in the side chain. The chemical shifts of the carbonyl carbon and the carbons in the main chain are sensitive to the stereochemistry (tacticity) of the polymer. researchgate.net

¹⁹F NMR spectroscopy is particularly valuable for fluorinated polymers due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus. biophysics.orgscholaris.ca It provides precise information about the structure and environment of the fluorine-containing side chains. nih.govubc.ca The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it an excellent tool for confirming the incorporation of the fluorinated monomer and detecting any structural variations or impurities. biophysics.orgnih.gov In copolymerization studies, ¹⁹F NMR can be used to determine the reactivity ratios of the fluorinated monomer with other comonomers. researchgate.netcapes.gov.brzendy.io

Monomer Reactivity and Polymer Sequence: In the context of copolymers, NMR is crucial for determining monomer reactivity ratios, which describe how readily each monomer adds to the growing polymer chain. For instance, in copolymers of fluorinated acrylates and styrene (B11656), the reactivity ratios can be determined using methods like Fineman-Ross and Kelen-Tüdos, providing insight into the resulting polymer sequence (e.g., random, alternating, or blocky). capes.gov.brzendy.io

End-Group Analysis: The identification and quantification of polymer end-groups by NMR is a well-established method for determining the number-average molecular weight (Mn). magritek.comscribd.comsigmaaldrich.com This technique relies on the ability to distinguish and integrate the signals from the end-groups, which originate from the initiator or chain transfer agents, separately from the signals of the repeating monomer units. magritek.comresearchgate.net

A representative table of expected NMR chemical shifts for 1,1-dihydroperfluoroheptyl acrylate is provided below.

Table 1: Representative NMR Data for this compound Monomer

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H 6.4 dd =CH (trans to C=O)
6.1 dd =CH₂
5.9 dd =CH (cis to C=O)
4.6 t -OCH₂-
¹³C 165 s C=O
132 t =CH₂
128 d =CH
108-120 m -CF₂- and -CF₃
56 t -OCH₂-
¹⁹F -81 t -CF₃

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Application of 2D NMR Techniques for Connectivity and Conformation Studies

Two-dimensional (2D) NMR techniques are indispensable for resolving complex spectra and establishing through-bond and through-space connectivities between nuclei, which is crucial for a definitive structural and conformational analysis of polymers.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of directly bonded protons and heteronuclei, typically ¹³C. pressbooks.pubnih.gov This is particularly useful for assigning the complex and often overlapping proton and carbon signals in the polymer backbone and side chains of p(DFHA). nsf.gov By spreading the information into two dimensions, HSQC spectra provide enhanced resolution compared to their 1D counterparts, facilitating the detailed analysis of tacticity and monomer sequencing in copolymers. iupac.org

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.net This technique is instrumental in assigning quaternary carbons, such as the carbonyl carbon in the acrylate group, and in establishing the connectivity between different monomer units in a copolymer. iupac.org For instance, correlations between the protons of one monomer unit and the carbons of an adjacent unit can provide direct evidence of the monomer sequence.

Correlation Spectroscopy (COSY) is a homonuclear 2D technique that shows correlations between protons that are coupled to each other, typically through two or three bonds. iupac.org In the context of p(DFHA), COSY can be used to confirm the assignments of the protons in the acrylate backbone and the methylene spacer.

Total Correlation Spectroscopy (TOCSY) extends the correlations observed in COSY to an entire spin system. iupac.org This can be particularly helpful in identifying all the protons belonging to a specific monomer unit within a complex copolymer spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of nuclei. biophysics.org This is valuable for studying the conformation and folding of polymer chains in solution.

Through the combined application of these 1D and 2D NMR techniques, a comprehensive understanding of the microstructure, sequence distribution, and conformation of poly(this compound) and its copolymers can be achieved.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. semanticscholar.orgacs.org This makes it an exceptionally powerful tool for studying the surface properties of fluorinated polymers like p(DFHA), where surface composition dictates many of its key functionalities. aip.orgresearchgate.net

Surface Segregation Studies of Fluorinated Components via Angle-Dependent XPS

Due to the low surface energy of the fluorinated side chains, p(DFHA) and its copolymers are expected to exhibit surface segregation of the fluorine-containing moieties. acs.orgacs.org This phenomenon, where the fluorinated component preferentially migrates to the polymer-air interface, is critical for applications requiring hydrophobicity, oleophobicity, and low friction.

Angle-Dependent XPS (ADXPS) is a non-destructive depth-profiling technique that allows for the analysis of the elemental composition as a function of depth from the surface. semanticscholar.orgdatapdf.com By varying the take-off angle of the emitted photoelectrons relative to the sample surface, the sampling depth can be controlled. At higher take-off angles (closer to the surface normal), the analysis is more bulk-sensitive, while at lower take-off angles, it becomes more surface-sensitive.

Studies on similar fluorinated acrylate polymers have demonstrated that the fluorine concentration is significantly higher at the outermost surface compared to the bulk, confirming the surface segregation of the fluorinated side chains. acs.orgacs.orgmrs-j.org This enrichment is often enhanced by thermal annealing. acs.orgacs.org ADXPS can quantify this compositional gradient, providing a detailed profile of the fluorinated component's distribution near the surface. researchgate.net In copolymers, ADXPS can reveal the extent to which the fluorinated block or segments cover the surface. mrs-j.orgnih.govacs.org

Table 2: Illustrative Angle-Dependent XPS Data for a p(DFHA) Film

Take-off Angle (°) Atomic Concentration (%) - Fluorine Atomic Concentration (%) - Carbon Atomic Concentration (%) - Oxygen
90 (Bulk-sensitive) 50 42 8

This is hypothetical data to illustrate the trend of fluorine enrichment at the surface as detected by ADXPS.

Elemental Composition and Chemical State Information at Polymer Interfaces

XPS provides not only the elemental composition but also detailed information about the chemical bonding environment of the detected elements through the analysis of chemical shifts in the binding energies of the core-level electrons. researchgate.net

For p(DFHA), high-resolution XPS spectra of the C 1s, O 1s, and F 1s regions are of particular interest. The C 1s spectrum can be deconvoluted into several peaks corresponding to the different chemical environments of the carbon atoms: the hydrocarbon backbone (-CH₂-CH-), the carbonyl group (-C=O), the ester group (-O-C=O), the methylene spacer adjacent to the fluorinated chain (-CH₂-CF₂-), and the various fluorinated carbons (-CF₂- and -CF₃). aip.orgaip.org The binding energies of these carbon peaks increase with the number of fluorine atoms attached due to the strong electron-withdrawing effect of fluorine.

The O 1s spectrum can typically be resolved into two components corresponding to the carbonyl oxygen (C=O) and the ester oxygen (C-O-C). researchgate.net The F 1s spectrum usually shows a single, intense peak, confirming the presence of C-F bonds.

By analyzing the binding energies and relative intensities of these peaks, a detailed picture of the surface chemistry can be constructed. acs.org This is crucial for understanding the surface properties of p(DFHA) films and how they are affected by processing conditions or the incorporation of comonomers. For instance, in studies of copolymers, XPS can quantify the surface concentration of the different monomer units. acs.org

Chromatographic Techniques for Molecular Weight Distribution and Compositional Heterogeneity

Chromatographic techniques are essential for characterizing the molecular weight distribution and compositional heterogeneity of polymers.

Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), is the most widely used method for determining the molecular weight distribution (MWD) of polymers. SEC separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules. The output from an SEC experiment is a chromatogram showing the distribution of molecular weights in the sample. From this, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be calculated. The PDI is a measure of the breadth of the molecular weight distribution. For p(DFHA) and its copolymers, SEC is crucial for ensuring that the polymerization process is well-controlled and for understanding how the molecular weight and PDI affect the material's physical and mechanical properties. researchgate.net

Compositional Heterogeneity in copolymers refers to the variation in the chemical composition among different polymer chains. This can arise from differences in monomer reactivity ratios or from fluctuations in the monomer feed composition during polymerization. Techniques such as gradient polymer elution chromatography (GPEC) can be employed to separate copolymers based on their composition. In GPEC, a gradient of solvent and non-solvent is used to selectively precipitate and re-dissolve the polymer fractions based on their composition. By coupling GPEC with other analytical techniques like NMR or SEC, a comprehensive picture of the compositional heterogeneity of p(DFHA) copolymers can be obtained.

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound DFHA
Poly(this compound) p(DFHA)
Styrene
Poly(styrene) PS
1,1-dihydroperfluorooctyl acrylate PFOA
Poly(1,1-dihydroperfluorooctyl acrylate) p(PFOA)
1,1-dihydroperfluorooctyl methacrylate (B99206) PFOMA
Poly(1,1-dihydroperfluorooctyl methacrylate) p(PFOMA)
1,1,2,2-tetrahydroperfluorooctyl acrylate PTAN
Poly(1,1,2,2-tetrahydroperfluorooctyl acrylate) p(PTAN)
2-perfluorooctylethyl methacrylate FMA
2-hydroxyethyl methacrylate HEMA
Poly(methyl methacrylate) PMMA
n-butyl acrylate nBuA
2,2,2-trifluoroethyl acrylate TFEA
2,2,3,3,3-pentafluoropropyl acrylate PFPA
2,2,3,3,4,4,4-heptafluorobutyl acrylate HFBA
Glycidyl (B131873) methacrylate GMA

Gel Permeation Chromatography (GPC) with Specialized Detection for Fluorinated Polymers

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers. sepscience.comlcms.cz For fluorinated polymers like poly(this compound), standard GPC analysis can be challenging due to their limited solubility in common organic solvents and their low refractive indices. researchgate.netselerity.com

Specialized Mobile Phases and Detectors: The analysis of fluoropolymers often requires the use of specialized, and sometimes expensive, fluorinated solvents like α,α,α-trifluorotoluene to ensure polymer solubility. researchgate.net Standard refractive index (RI) detectors, commonly used in GPC, may provide a poor signal-to-noise ratio for fluorinated polymers due to their low refractive indices. researchgate.net To overcome this, triple detection systems are often employed. sepscience.comresearchgate.net These systems typically combine:

Refractive Index (RI) Detector: Measures the difference in refractive index between the eluent and the sample.

Light Scattering (LS) Detector: Multi-angle light scattering (MALS) is particularly effective for the direct determination of absolute molecular weight without the need for column calibration with polymer standards. researchgate.net

Viscometer: Measures the intrinsic viscosity of the polymer solution, providing information about the polymer's size and structure in solution. researchgate.net

The combination of these detectors provides a comprehensive analysis of molecular weight, molecular weight distribution (Đ), and polymer architecture, such as branching. sepscience.com

Illustrative GPC Data for a Thiol-Acrylate Network:

Table 1: Molecular Weight Characteristics of Thiol-Acrylate Networks Determined by GPC

Thiol Monomer Functionality Thiol Concentration (mol%) Number-Average Molecular Weight (M̄n) (x 10^4 Da) Weight-Average Molecular Weight (M̄w) (x 10^4 Da) Polydispersity Index (Đ)
1 30 - 2.3 ± 0.07 -
4 30 - 3.6 ± 0.1 -
4 10 - 7.3 ± 1.1 -

Data adapted from a study on thiol-acrylate photopolymer networks. The study characterized the nondegradable thiol-polyacrylate backbone chains formed during photopolymerization. nih.gov

High-Performance Liquid Chromatography (HPLC) for Oligomer Analysis

High-Performance Liquid Chromatography (HPLC) is a valuable technique for the separation and analysis of oligomers in polymer samples. osti.gov For fluorinated polymers, specialized HPLC methods are often required due to their unique solubility characteristics.

A common approach for analyzing the oligomeric content of fluorinated polymers involves a multi-step sample preparation process. google.com This can include dissolving the polymer in a mixture of a fluorine-containing alcohol, such as hexafluoroisopropanol, and dichloromethane, followed by precipitation of the high-molecular-weight polymer to isolate the oligomeric fraction for injection into the HPLC system. google.com Reversed-phase HPLC is a frequently used mode for such separations. google.com

The use of a Charged Aerosol Detector (CAD) in conjunction with HPLC can be particularly advantageous for analyzing chromophore-deficient oligomers, which are common in fluorinated polymer systems. thermofisher.com CAD offers near-universal detection for non-volatile and semi-volatile compounds, with a response that is independent of the chemical structure. thermofisher.com Coupling HPLC with both UV and mass spectrometry (MS) detectors provides a powerful tool for the comprehensive characterization of complex oligomer mixtures. thermofisher.com

Mass Spectrometry for End-Group Analysis and Polymer Fragmentation Pathwaysnih.gov

Mass spectrometry (MS) is an indispensable tool for the detailed structural elucidation of polymers, including the determination of end groups and the study of fragmentation pathways. bryankatzenmeyer.comlcms.cz

MALDI-TOF MS is a soft ionization technique that allows for the analysis of large, non-volatile molecules like polymers, providing information on molecular weight distribution and end-group fidelity. sigmaaldrich.comnih.gov The technique involves embedding the polymer sample in a matrix that absorbs laser energy, leading to the desorption and ionization of the polymer molecules, which are then analyzed by a time-of-flight mass spectrometer. nih.gov

For fluorinated polymers, finding a suitable matrix can be challenging due to their hydrophobicity and potential incompatibility with common matrices. researchgate.net However, matrices like 2,5-dihydroxybenzoic acid have been shown to be effective for some fluorinated analytes. researchgate.netacs.org Successful MALDI-TOF analysis can reveal the mass of the repeating monomer unit and the masses of the end groups, allowing for the confirmation of the polymer's chemical structure. sigmaaldrich.com The ionization efficiency of the end groups can significantly influence the relative intensity of peaks in the mass spectrum. researchgate.net

Equation for End-Group Analysis: The observed mass of an n-mer in the mass spectrum (Mn-mer) can be described by the following equation: Mn-mer = n(MRU) + MEG1 + MEG2 + Mion Where:

n = degree of polymerization

MRU = mass of the repeating unit

MEG1 = mass of the α-end group

MEG2 = mass of the ω-end group

Mion = mass of the cationizing agent (e.g., Na⁺) sigmaaldrich.com

Electrospray Ionization (ESI) is another soft ionization technique that is well-suited for polymer analysis, particularly when coupled with liquid chromatography. acs.orgyoutube.com In ESI-MS, a polymer solution is passed through a charged capillary, creating a fine spray of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase polymer ions.

The success of ESI-MS for fluorinated polymers is highly dependent on the choice of solvent system. acs.org The polarity, viscosity, surface tension, and conductivity of the solvent all play a role in the stability of the electrospray and the resulting mass spectrum. acs.org For instance, the addition of water to an acetonitrile (B52724) solvent system has been shown to increase the signal response for fluorinated phosphazines. acs.org Tandem mass spectrometry (MS/MS) can be employed to fragment the polymer ions, providing valuable information about their structure and fragmentation pathways. nih.govbryankatzenmeyer.comresearchgate.net The fragmentation of polyacrylates typically occurs via charge-remote pathways. nih.govdntb.gov.ua

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman for Functional Group Analysis and Curing Monitoringgoogle.comresearchgate.netacs.orgnih.gov

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful non-destructive methods for identifying functional groups and monitoring chemical reactions, such as polymerization and curing. youtube.com

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the different functional groups present. nih.gov For poly(this compound), characteristic absorption bands would be expected for the C-F bonds in the perfluoroheptyl chain, the C=O stretching of the acrylate ester group, and the C-O stretching vibrations. researchgate.netspectroscopyonline.comresearchgate.net

The curing of acrylate-based polymers can be monitored in real-time using FTIR by observing the decrease in the intensity of the absorption bands associated with the acrylate C=C double bond (typically around 1636 cm⁻¹) as it is consumed during polymerization. nih.govyoutube.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide detailed information about the polymer backbone and side chains. For poly(this compound), Raman spectroscopy could be used to probe the C-C backbone, the C-F bonds, and the C=O group. Confocal Raman microscopy can be used to map the distribution of different components in a polymer blend or composite. nih.gov

Table 2: Characteristic FTIR and Raman Bands for Polyacrylates

Functional Group Typical Wavenumber Range (cm⁻¹) (FTIR) Typical Wavenumber Range (cm⁻¹) (Raman)
C=C (acrylate monomer) ~1636 -
C=O (ester) ~1730 -
C-O (ester) ~1240, ~1170 -
C-H stretching ~2800-3000 ~2800-3000
C-F stretching ~1100-1300 -
B-O (in boronic ester crosslinks) - ~1160
B-O rings (in boronic ester crosslinks) - ~845

Data compiled from various sources on polyacrylates and related polymers. researchgate.netrsc.org

Advanced X-ray Scattering Techniques (SAXS, WAXS) for Morphology and Crystallinity Investigation

Advanced X-ray scattering techniques, including Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS), are essential for probing the morphology and crystalline structure of polymers over a wide range of length scales. rigaku.commdpi.com

Wide-Angle X-ray Scattering (WAXS): WAXS provides information about the atomic-level structure of a material, including the degree of crystallinity and the arrangement of polymer chains within crystalline domains. diamond.ac.uk For semi-crystalline polymers, WAXS patterns exhibit sharp diffraction peaks superimposed on a broad amorphous halo. The positions and intensities of the peaks can be used to determine the unit cell parameters of the crystalline phase. diamond.ac.uk

Small-Angle X-ray Scattering (SAXS): SAXS probes larger-scale structures, on the order of 1 to 100 nanometers, such as the arrangement of crystalline lamellae, the size and shape of nanoparticles in a composite, or the presence of microphase-separated domains in copolymers. rigaku.comxenocs.com For semi-crystalline polymers, SAXS can be used to determine the long period, which is the average distance between adjacent crystalline lamellae. rigaku.com

The combination of SAXS and WAXS provides a comprehensive picture of the hierarchical structure of polymeric materials. rigaku.comxenocs.com For poly(this compound) and its copolymers, these techniques would be crucial for understanding how the fluorinated side chains influence the packing and morphology of the polymer, which in turn affects its macroscopic properties.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Poly(this compound)
α,α,α-Trifluorotoluene
Hexafluoroisopropanol
Dichloromethane
Acetonitrile
2,5-Dihydroxybenzoic acid
Fluorinated phosphazine
Polystyrene
Poly(n-butyl acrylate)
Poly(1,1,2,2-tetrahydroperfluorodecyl acrylate)
Poly(methyl methacrylate)
Poly(vinylidene fluoride)
Perfluoropolyether
Polyethylene (B3416737)
Polypropylene
Polybutylene terephthalate (B1205515)
Poly(acrylic acid)
Thiol-acrylate
Butyl acrylate
Acrylic acid
2,3-Dihydroxypropyl methacrylate
Poly(tetramethylene ether glycol)
Isophorone diisocyanate
Dibutyltin dilaurate
2,2'-Dithiodianiline
Triethanolamine
2,2'-Azobis(2-methylpropionitrile)
Glycidyl methacrylate
Zirconium (IV) chloride
1,4-Benzenediboronic acid
N,N-Dimethylformamide
Tetrahydrofuran
Hexane
Polytetrafluoroethylene
4,4'-Diphenylmethane diisocyanate
1H,1H,10H,10H-Perfluoro-1,10-decanediol
Polycaprolactone diol
1H,1H,2H,2H-Heptadecafluorodecyl acrylate
(Perfluorocyclohexyl)methyl acrylate
Ethylene tetrafluoroethylene
Polyvinyl fluoride
Testosterone
Cytisine
Indomethacin
Polyethylene glycol
Nylon 6
Polybutylene terephthalate
Poly(lactic acid)
Ammonium acetate
2,2-Difluoroethylamine
2,2,2-Trifluoroethylamine
Cytochrome c
Myoglobin
Polymethyl-3,3,3-trifluoropropylsiloxane
Krytox
Poly(ethylene glycol) bis-azide
Monohydroxy-terminated polystyrene
Sodium polyacrylate
Cobalt(III) polyacrylate
Pullulan
Dextran
Polyethylene oxide
Poly(4-methylpentene)
Polyetheretherketone
Polyetherketone
Polycarbonate
Polyglycolic acid
Acrylonitrile-methylmethacrylate
Cellulose (B213188) acetate
Cellulose acetate-butyrate
Cellulose acetate-propionate
Cellulose nitrate
Cellulose propionate
Cellulose triacetate
Diallyl phthalate
Ethyl cellulose
Epoxy
Polyester (B1180765) alkyd
Polybutene
Polybutadiene-styrene
Phenol-formaldehyde
Polypropylene glycol
Polysulfone
Polyvinylacetate
Polyvinylbutyral
Polyvinylchloride
Polyvinylchloride-acetate
Polyvinyldienefluoride
Polyfuran-formaldehyde
Polystyrene acrylonitrile
Polystyrene-alphamethylstyrene
Polyester thermoset
Phenolics
Rosin acids
Melamine-formaldehyde
Nylon
Polyacrylonitrile
Acrylonitrile-butadiene-styrene
Acrylic-styrene-acrylonitrile
Acrylonitrile-butadiene-acrylate
Carboxymethyl cellulose
ABS/Polycarbonate
Polybutadiene-acrylonitrile
Polyurethane
Polyacetal
Polyoxymethylene
Polyimide
Polyamide-imide
Polyetherimide
Polyethersulfone
Poly(dimethylsiloxane)
Poly(2-vinyl pyridine)
Poly(vinyl acetate)
Aliphatic polyester copolymers

Electron Microscopy and Atomic Force Microscopy (AFM, SEM, TEM) for Surface and Bulk Morphology Characterization

The surface and bulk morphology of poly(this compound) (p(DFHA)) and its copolymers are critical determinants of their performance in various applications, influencing properties such as hydrophobicity, adhesion, and optical clarity. Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), along with Atomic Force Microscopy (AFM), provide powerful tools to investigate these morphological features from the nano to the microscale.

Transmission Electron Microscopy (TEM) offers insights into the bulk morphology and internal structure of p(DFHA) copolymers. This technique is particularly valuable for characterizing phase separation in copolymer systems. For block copolymers containing a p(DFHA) segment, TEM can reveal the size, shape, and arrangement of the different polymer domains. In studies of other acrylate-based copolymers, such as those with core-shell structures, TEM has been instrumental in visualizing the distinct core and shell layers and determining their average particle size, which can be in the range of 100-200 nm. nih.gov For block copolymers like polystyrene-b-polymethylmethacrylate (PS-b-PMMA), advanced TEM techniques can even be used to analyze the interfacial width between the polymer domains, providing a deeper understanding of the degree of phase separation. mdpi.com

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional surface profiles and quantitative data on surface roughness. For thin films of fluorinated polymers, AFM is indispensable for characterizing the nanoscale topography. Studies on similar materials, such as poly(hexafluorobutyl acrylate), have used AFM to determine surface roughness parameters. For example, a root mean square (Rq) roughness of 4.21 nm and an average roughness (Ra) of 3.60 nm were measured for a plasma-enhanced chemical vapor deposited film, indicating a very smooth and homogeneous surface. researchgate.net

In the context of fluorinated block copolymers, AFM can be used to visualize phase-separated microstructures on the surface. For instance, in a study of poly[(3-hexylthiophene)-block-(3-semifluoroalkylthiophene)], AFM analysis provided roughness values for the thin films, as summarized in the table below. researchgate.net This type of data is crucial for understanding how the fluorinated block influences the surface morphology.

Table 1: Surface Roughness of Fluorinated Block Copolymer Thin Films researchgate.net
PolymerRoughness (Rq, nm)Roughness (Ra, nm)
P(3HT-b-3SFT)0.890.70

The choice of AFM imaging mode can provide different types of information. Topography mode maps the height variations of the surface, while phase imaging can differentiate between components in a blend or copolymer based on their mechanical properties, which is particularly useful for identifying phase-separated domains. researchgate.net The sample preparation for AFM is also a critical consideration, as it can influence the observed morphology. researchgate.net

Theoretical and Computational Chemistry Approaches in 1,1 Dihydroperfluoroheptyl Acrylate Research

Density Functional Theory (DFT) Calculations for Monomer Reactivity and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly useful for predicting the reactivity of monomers like DFHA by analyzing their electron density distribution and molecular orbitals.

Detailed research findings indicate that the reactivity of acrylate (B77674) monomers is heavily influenced by their electronic and structural properties. DFT calculations are employed to determine key descriptors of reactivity, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's stability and reactivity; a smaller gap generally suggests higher reactivity. nih.gov

For an acrylate monomer, the reactivity is centered on the carbon-carbon double bond. The electron-withdrawing nature of the adjacent carbonyl group and the highly electronegative fluoroalkyl chain in DFHA significantly impacts the electron density distribution across this double bond. DFT calculations can precisely map this distribution through molecular electrostatic potential (MEP) plots, identifying electrophilic and nucleophilic sites. nih.govyoutube.com These maps reveal the regions of the monomer most susceptible to radical attack during polymerization.

Furthermore, DFT can be used to calculate Mulliken population analysis, which provides the partial charges on each atom. researchgate.net This information helps in understanding the intramolecular charge distribution and the polar nature of the monomer, which in turn affects its interaction with solvents and other reactants. The calculated bond lengths and angles from geometry optimization in DFT provide the most stable conformation of the monomer, which is the starting point for simulating reaction pathways. nih.govresearchgate.net

Calculated PropertySignificance for Monomer ReactivityTypical Findings for Fluorinated Acrylates
HOMO EnergyRepresents the ability to donate an electron.Lowered due to strong electron-withdrawing fluoroalkyl group.
LUMO EnergyRepresents the ability to accept an electron.Significantly lowered, making the double bond susceptible to nucleophilic/radical attack.
HOMO-LUMO Gap (ΔE)Indicator of chemical reactivity and stability. nih.govRelatively small gap indicates high reactivity for polymerization.
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and reactive sites. youtube.comShows negative potential around oxygen atoms and positive potential near the vinylic protons.
Mulliken Atomic ChargesQuantifies the electron distribution among atoms. researchgate.netConfirms polarization of the C=C bond and the strong electronegative character of the side chain.

Molecular Dynamics (MD) Simulations for Polymer Chain Conformation and Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For poly(1,1-dihydroperfluoroheptyl acrylate) (pDFHA), MD simulations provide invaluable insights into the conformation, dynamics, and bulk properties of the polymer.

Studies on the close structural analog, poly(1,1-dihydroperfluorooctyl acrylate) (PFOA), reveal significant details about the behavior of such fluorinated polymer chains in various environments. aip.org MD simulations show that the bulky and rigid perfluoroalkyl side chains dominate the conformational behavior of the polymer. These side chains tend to segregate from the polymer backbone, leading to distinct local structures.

The dynamics of the polymer, such as the mobility of the main chain and side chains, can also be quantified. researchgate.net The mean-squared displacement (MSD) of atoms or polymer segments over time provides information about their diffusion and relaxation behavior. These simulations have shown that the mobility of fluorinated polyacrylate chains is generally lower than their non-fluorinated counterparts due to the mass and steric hindrance of the side chains. acs.org

Simulation Parameter/FindingDescriptionRelevance to pDFHA
Radius of Gyration (Rg)A measure of the overall size and compactness of the polymer coil. youtube.comExpected to be larger than for non-fluorinated polyacrylates, indicating a more extended chain structure.
Chain ConformationThe spatial arrangement of the polymer chain.Simulations on homologous polymers show that shape is highly dependent on external pressure and solvent quality. aip.org
Mean-Squared Displacement (MSD)Quantifies the average distance a particle travels, indicating mobility. researchgate.netLower MSD values are expected for the backbone due to the bulky side chains, restricting segmental motion.
Radial Distribution Function (g(r))Describes how the density of surrounding particles varies as a function of distance from a reference particle.Used to analyze the formation of solvation shells around the polymer chain. aip.org

Quantum Chemical Calculations for Reaction Pathway Prediction in Polymerization Processes

Quantum chemical calculations, including high-level ab initio and DFT methods, are essential for predicting the reaction pathways and kinetics of polymerization. mdpi.com For the free-radical polymerization of DFHA, these calculations can elucidate the entire reaction mechanism, from initiation to propagation and termination.

These methods are also powerful tools for investigating side reactions that can influence the final polymer structure, such as chain transfer and intramolecular transfer (backbiting). mdpi.com Backbiting involves the radical end of a growing chain abstracting a hydrogen atom from its own backbone, leading to the formation of a mid-chain radical and subsequent branching. Calculations can determine the Gibbs energy barrier for such reactions, helping to predict the likelihood of branching under specific reaction conditions. mdpi.com

Reaction StepInformation from Quantum CalculationsSignificance in DFHA Polymerization
Propagation (kp)Calculation of transition state energy to determine the rate coefficient of monomer addition. Determines the speed of polymer chain growth.
Backbiting (Intramolecular Transfer)Calculation of the activation energy for the 6-membered ring transition state. mdpi.comPredicts the propensity for short-chain branching, affecting polymer architecture.
β-ScissionDetermination of the energy barrier for the cleavage of the polymer backbone at a mid-chain radical. mdpi.comA key depolymerization reaction that can limit the final molecular weight.
Chain Transfer to MonomerCalculation of the rate at which the radical is transferred to a monomer molecule, terminating one chain and starting another. mdpi.comInfluences the average molecular weight of the resulting polymer.

Coarse-Grained Models for Macromolecular Self-Assembly Simulation

While all-atom MD simulations provide detailed information, they are computationally too expensive to model large-scale phenomena like the self-assembly of polymer chains into macroscopic structures. Coarse-grained (CG) modeling is a technique that simplifies the system by representing groups of atoms as single "beads." arxiv.org This allows for the simulation of much larger systems over longer timescales.

Fluorinated polymers are well-known for their strong tendency to self-assemble in solution. rsc.org The amphiphilic nature of pDFHA, with its polar polyacrylate backbone and highly nonpolar (lipophobic and hydrophobic) fluorinated side chains, drives this behavior. In selective solvents, pDFHA chains can self-assemble into various morphologies, such as micelles, vesicles, or cylinders.

CG simulations are ideally suited to predict these structures. arxiv.org By parameterizing the interactions between the different coarse-grained beads (representing, for example, the backbone, the methylene (B1212753) spacer, and the perfluoroheptyl group), simulations can model how thousands of polymer chains will aggregate. Research on the polymerization-induced self-assembly (PISA) of similar semi-fluorinated methacrylates has shown that the final nanostructure is highly dependent on the length of the polymer blocks. nih.gov For instance, shorter soluble blocks might lead to spherical micelles, while longer blocks could favor the formation of worm-like micelles or vesicles. nih.govsci-hub.se CG simulations can explore this parameter space efficiently to guide the experimental design of materials with desired nanostructures.

Predicted MorphologyControlling FactorsSimulation Insights
Spherical MicellesPolymer concentration, block copolymer ratio, solvent quality. nih.govCG simulations can predict the critical micelle concentration (CMC) and micelle size.
Cylindrical (Worm-like) MicellesHigher concentration, specific block lengths, solvent conditions. nih.govSimulations can reveal the packing parameters that favor cylindrical over spherical shapes.
Vesicles (Polymersomes)Often achieved with specific amphiphilic block copolymer architectures. nih.govModels can predict membrane thickness and stability of the vesicular structures.
Liquid Crystalline PhasesHigh polymer concentration and strong ordering of rigid side chains. nih.govCG models can capture the orientational ordering of the fluorinated side chains leading to liquid crystallinity.

Structure Function Relationship Investigations in Poly 1,1 Dihydroperfluoroheptyl Acrylate Systems Academic Focus

Investigation of Fluorine Content and Distribution on Intermolecular Interactions

The high fluorine content of the perfluoroheptyl side chains in p(DFHA) is the primary determinant of its intermolecular interaction profile. The fundamental properties of the fluorine atom, such as its high electronegativity, low polarizability, and high ionization potential, are central to this behavior. sigmaaldrich.com

The carbon-fluorine (C-F) bond is exceptionally strong and highly polarized due to fluorine's intense electronegativity. sigmaaldrich.com This bond strength contributes significantly to the thermal stability of fluoropolymers. sigmaaldrich.com However, the low polarizability of fluorine atoms leads to very weak van der Waals forces and dipole-dipole interactions between the fluorinated side chains of adjacent polymer molecules. sigmaaldrich.com This results in significantly reduced intermolecular attractive forces compared to their non-fluorinated hydrocarbon counterparts. sigmaaldrich.com This characteristic is responsible for many of the hallmark properties of fluoropolymers, including low surface energy, hydrophobicity, and lipophobicity.

Structural FeatureConsequence on Intermolecular InteractionsResulting Property
High Electronegativity of Fluorine Strong, polarized C-F bonds.High thermal stability, chemical resistance. sigmaaldrich.com
Low Polarizability of Fluorine Weak intermolecular van der Waals forces.Low surface energy, low refractive index, hydrophobicity. sigmaaldrich.com
Distribution of Fluoroalkyl Side Chains Shielding of the polymer backbone.Modified solubility and compatibility with other polymers.

Correlation of Polymer Architecture and Chain Length with Bulk and Surface Research Aspects

The architecture of p(DFHA), including its molecular weight (chain length) and topology (e.g., linear vs. branched), has a profound impact on both its bulk and surface properties.

Bulk Properties: The length of the polymer chains directly influences bulk characteristics such as the glass transition temperature (Tg) and mechanical strength. Longer chains generally lead to increased entanglement, resulting in higher Tg and improved mechanical integrity. In contrast, highly branched or hyperbranched fluorinated polymers, while possessing similar surface properties, often exhibit lower viscosity and higher solubility compared to their linear analogs of the same molecular weight, which can be advantageous for processing. sigmaaldrich.com

Architectural ParameterInfluence on Bulk PropertiesInfluence on Surface Properties
Increasing Chain Length (Molecular Weight) Higher glass transition temperature (Tg), increased mechanical strength.Minimal effect, as surface is dominated by side-chain orientation.
Branched vs. Linear Architecture Lower solution/melt viscosity, higher solubility. sigmaaldrich.comCan affect the packing density of fluorinated side chains, potentially altering wettability. sigmaaldrich.com
Side Chain Length and Structure Affects crystallinity and Tg.Primary determinant of low surface energy and repellency. ethz.ch

Microphase Separation Phenomena in Block Copolymers for Designed Morphologies

When p(DFHA) is incorporated as one block in a block copolymer (BCP) alongside a chemically dissimilar, non-fluorinated block (e.g., polystyrene or poly(methyl methacrylate)), the system can undergo microphase separation. capes.gov.br This process is driven by the thermodynamic incompatibility between the fluorinated and non-fluorinated segments. arxiv.org The covalent bond linking the blocks prevents macroscopic phase separation, forcing the different blocks to self-assemble into ordered nanostructures. capes.gov.brarxiv.org

The resulting morphology (e.g., lamellae, cylinders, spheres) is governed by the relative volume fractions of the constituent blocks. aps.org For instance, symmetric diblock copolymers often form lamellar structures, whereas increasing asymmetry leads to cylindrical and then spherical domains. nih.gov In the case of a p(DFHA)-containing BCP, the fluorinated block's strong tendency to segregate creates well-defined, fluorine-rich nanodomains.

This phenomenon is of significant academic and technological interest as it provides a bottom-up approach to fabricating materials with precisely controlled nanoscale patterns. arxiv.org These structured materials can be used as templates for nanolithography, photonic crystals, or membranes with tailored transport properties. The strong segregation strength of fluorinated blocks allows for the formation of highly ordered domains even at relatively low molecular weights. aps.org

Molecular Design Principles for Tunable Macroscopic Responses in Fluorinated Polymers

The ultimate goal of structure-function research is to establish molecular design principles that allow for the creation of polymers with predictable and tunable properties. pageplace.de For fluorinated acrylates like p(DFHA), several design strategies are employed.

Copolymerization: Introducing comonomers into the polymer chain is a powerful tool. By copolymerizing 1,1-dihydroperfluoroheptyl acrylate (B77674) with other monomers (e.g., acrylic acid, hydroxyethyl (B10761427) acrylate), researchers can precisely tune properties such as adhesion, wettability, and chemical reactivity while retaining some of the benefits of the fluorinated component. koreascience.kr

Architectural Control: As discussed, moving from linear to branched or star-shaped architectures can significantly alter processing characteristics like solubility and viscosity without sacrificing the desired surface properties. sigmaaldrich.com

Side-Chain Engineering: Modifying the length and structure of the fluoroalkyl side chain itself is another key design parameter. Shorter or longer side chains can alter the polymer's Tg and the degree of crystallinity, thereby tuning the mechanical and thermal properties of the final material. ethz.ch

Functional End Groups: Attaching specific functional groups to the ends of the polymer chains can enable them to be grafted onto surfaces or cross-linked into a network, providing a route to durable coatings and composites.

Through the systematic application of these principles, it is possible to design advanced fluorinated materials tailored for specific performance requirements, from anti-fouling marine coatings to low-dielectric constant materials for microelectronics. pageplace.deresearchgate.net

Research Applications and Functional Materials Development Based on 1,1 Dihydroperfluoroheptyl Acrylate Derivatives Excluding Dosage, Safety, or Clinical Trial Data

Design and Engineering of Low Surface Energy Coatings and Films through Polymerization Engineering

The synthesis of polymers containing 1,1-dihydroperfluoroheptyl acrylate (B77674) is a key strategy for developing coatings with exceptionally low surface energy. The presence of the perfluoroheptyl groups is instrumental in achieving these properties.

Block copolymers synthesized from fluorinated methacrylates, including those with perfluoroheptyl groups, have demonstrated remarkably low surface tensions. For instance, polymers with perfluoroheptyl side chains have exhibited surface tensions as low as approximately 7 mN/m. cmu.edu This is a significant reduction compared to polymers with shorter perfluoropropyl side chains, which show surface tensions around 12 mN/m. cmu.edu The length of the fluorinated side chain plays a crucial role; longer chains lead to a more effective lowering of the surface energy.

The method of polymerization and the resulting polymer architecture are critical in controlling the surface properties. For example, in the synthesis of fluorinated acrylic-based polymers, the way the fluorinated monomer is introduced into the reaction can influence the polymer's surface activity. cmu.edu By carefully selecting reaction conditions, a degree of control over the polymer architecture can be achieved, which in turn dictates the final surface properties of the coating.

The thermal properties of these copolymers are also an important consideration in their application. The glass transition temperature (Tg) of the fluorinated block, such as one containing 1,1-dihydroperfluoroheptyl methacrylate (B99206), is typically in the range of 48-55 °C. cmu.edu This amorphous nature is attributed to the bulkiness of the long perfluorinated side chain. cmu.edu

Table 1: Surface Properties of Fluorinated Methacrylate Block Copolymers

Fluorinated Side Chain End Group Surface Tension (mN/m)
Perfluoroheptyl -CF3 ~7
Perfluoropropyl -CF3 ~12
Three -CF2- units -CF2H (capped) 18

Data sourced from studies on fluoromethacrylate block copolymers. cmu.edu

Development of Oil and Water Repellent Materials based on Polymer Architecture and Surface Modification Strategies

The principles that govern low surface energy are directly applicable to the creation of oil and water repellent, or omniphobic, materials. The strategic incorporation of 1,1-dihydroperfluoroheptyl acrylate into polymer backbones is a proven method for imparting these repellent characteristics.

When used as an additive in materials like polyethylene (B3416737) terephthalate (B1205515) (PET), nylon-6, and poly(methyl methacrylate), fluorinated oligomers have been shown to migrate to the surface of the film. nsf.gov This surface migration creates a fluorinated layer that provides significant water and oil repellency. nsf.gov The structure of these additives is key; for example, triblock copolymers with fluorinated end blocks and a non-fluorinated middle block can form brush-like structures on the polymer surface, which is a highly effective architecture for repellency. nsf.gov

Even at low concentrations, fluorinated acrylic polymers can create highly repellent surfaces. Research has shown that with as little as 1.5 wt% of a (perfluoroalkyl)ethyl methacrylate-containing acrylic polymer, both water and oil repellent surfaces can be achieved. cmu.edu The perpendicular orientation of the fluorocarbon side chains from the main polymer chain into the air helps to form a stable and highly hydrophobic surface. researchgate.net

The effectiveness of these repellent coatings is often quantified by measuring the contact angles of water and oil on the surface. Higher contact angles indicate greater repellency. The durability of these properties, for instance after washing, is a critical factor for practical applications and is influenced by the adhesion of the coating to the substrate. koreascience.kr

Integration into Advanced Separation Membranes: Research into Pore Structure and Selectivity Mechanisms

Polymers derived from this compound have shown promise in the field of advanced separation membranes due to their unique gas permeation properties. The structure of the polymer directly influences its permeability and selectivity for different gases.

Studies on poly(1,1'-dihydroperfluorooctyl acrylate) (PFOA), a closely related polymer, have provided valuable insights. As a rubbery polymer, PFOA exhibits higher gas permeability coefficients compared to its glassy methacrylate counterpart, poly(1,1'-dihydroperfluorooctyl methacrylate) (PFOMA). acs.org This is attributed to the greater long-range segmental mobility in the rubbery state of PFOA. acs.org

The permeability of gases such as N₂, O₂, H₂, CH₄, C₂H₆, and CO₂ through these polymers has been investigated as a function of temperature. acs.org Generally, PFOA demonstrates larger gas permeability coefficients and smaller activation energies of permeation than PFOMA. acs.org This suggests that the acrylate backbone allows for easier passage of gas molecules.

Furthermore, the creation of block copolymers, such as poly(styrene)-b-poly(1,1'-dihydroperfluoroheptyl acrylate) (PS-b-PFOA), allows for the tuning of membrane properties. These copolymers exhibit microphase-separated morphologies, and their gas permeability is intermediate between that of the glassy polystyrene and the rubbery PFOA. acs.org The permeability decreases as the content of the glassy polystyrene block increases, highlighting the ability to control separation characteristics through polymer composition. acs.org

Table 2: Gas Permeability Characteristics of Related Fluorinated Polymers

Polymer State Relative Gas Permeability Activation Energy of Permeation
Poly(1,1'-dihydroperfluorooctyl acrylate) (PFOA) Rubbery Higher Lower
Poly(1,1'-dihydroperfluorooctyl methacrylate) (PFOMA) Glassy Lower Higher

Comparative data based on a study of PFOA and PFOMA. acs.org

Exploration in Biomedical Material Scaffolds: Focus on Biocompatibility Research and Surface Modification Strategies (NOT clinical trials)

The application of fluorinated acrylates in biomedical scaffolds is an area of ongoing research, with a primary focus on biocompatibility and the engineering of surface properties to control biological interactions. While specific studies on this compound in scaffolds are not widely documented, the general principles of using fluorinated polymers in biomedical applications provide a framework for understanding their potential.

The low surface energy and inertness of fluorinated polymers can be advantageous in creating scaffolds that resist biofouling. Surface modification is a key strategy to enhance biocompatibility and promote desired cellular responses. For instance, the surface of a material can be modified to control protein adsorption and subsequent cell attachment.

Research into other acrylate-based systems for biomedical applications, such as poly-acrylic acid (PAA) coated materials, has investigated their biocompatibility and effect on cell viability. nih.gov Studies have assessed the metabolic function of human gingival fibroblast cells exposed to adhesive discs containing PAA-copper iodide particles. nih.gov Such investigations are crucial for any new material being considered for biomedical use. The development of self-healing hydrogels based on supramolecular interactions for applications like drug delivery and tissue engineering also points to the versatility of polymer design in this field.

Application in Optoelectronic Device Research: Investigation of Refractive Index Modulation and Light Interaction (NOT specific device performance or properties)

In the realm of optoelectronics, the ability to precisely control the refractive index of materials is critical for the design of advanced devices. Acrylate polymers are widely used in this field, and the incorporation of fluorine can significantly modulate their optical properties.

According to the Lorentz–Lorenz equation, the refractive index of a polymer is related to its molar refraction and molar volume. ccspublishing.org.cn The introduction of fluorine atoms, which have low polarizability, generally leads to a lower refractive index. This property is advantageous for applications such as anti-reflective coatings. For example, a thin film of poly(hexafluorobutyl acrylate) can act as an antireflective surface due to its refractive index of approximately 1.4, which is intermediate between that of air and glass. mdpi.com

Conversely, for applications requiring a high refractive index, other chemical groups with high molar refraction, such as aromatic groups or sulfur atoms, are incorporated into the polymer structure. ccspublishing.org.cnresearchgate.net While most common acrylates have a refractive index around 1.50, specialized acrylates containing sulfur and aromatic groups can achieve values between 1.613 and 1.636. ccspublishing.org.cn

The transparency of these polymers in the visible spectrum is also a crucial factor. Many high-refractive-index acrylate polymers exhibit optical transmittance above 90% in the visible wavelength range. ccspublishing.org.cn The ability to create nanopatterned films from these materials using techniques like nanoimprint lithography opens up possibilities for their use in a wide array of optical and optoelectronic devices. ccspublishing.org.cnresearchgate.net

Energy Storage Material Research: Polymer Electrolyte and Binder Development (Focus on material science, not specific battery performance)

Acrylate-based polymers are being extensively investigated for their potential use in energy storage systems, particularly as polymer electrolytes and binders in batteries. The goal is to develop materials that combine high ionic conductivity with mechanical stability and safety.

In the context of polymer electrolytes, research has focused on gel polymer electrolytes (GPEs) where a liquid electrolyte is immobilized within a polymer matrix. confex.com Methacrylate-based systems are attractive due to their wide availability and electrochemical stability. confex.com For instance, new nanocomposite polymer gel electrolytes have been developed using polyethylene glycol diacrylate (PEGDA) as the polymer matrix. nih.gov

Single-ion conducting polymer electrolytes are another area of active research. These materials are designed to facilitate the transport of lithium ions while immobilizing the anions, which can improve battery performance. A series of carbonate-based single-ion conducting solid polymer electrolytes have been synthesized from dicarbonate (B1257347) acrylate (DCA) and an anionic monomer. specificpolymers.com These electrolytes can achieve room temperature ionic conductivities on the order of 0.16 mS/cm. specificpolymers.com

As binders, polymers play a crucial role in maintaining the structural integrity of electrodes during battery cycling. nih.gov Advanced binders are being developed to provide strong adhesion and accommodate the volume changes that occur in high-capacity electrode materials.

Self-Healing Polymer Systems: Mechanistic Studies and Material Design

The development of self-healing polymers, materials that can intrinsically repair damage, is a rapidly advancing field of material science. The core principle behind intrinsic self-healing is the incorporation of dynamic or reversible bonds into the polymer network. These can be dynamic covalent bonds or non-covalent interactions like hydrogen bonds. researchgate.net

When damage occurs, an external stimulus such as heat or light can trigger the reversible bonds to break and reform, allowing the material to heal. For example, self-healing can be achieved through the rearrangement of polymer chains at temperatures above the glass transition temperature (Tg), a process driven by the removal of surface tension and gains in cohesive energy. researchgate.net

Various chemical strategies have been employed to create self-healing polymers, including the use of Diels-Alder reactions, disulfide exchange, and host-guest chemistry. In one approach, host-guest interactions between cyclodextrin (B1172386) (host) and azobenzene (B91143) (guest) moieties were introduced into an epoxy acrylate network to create a self-healing material. The addition of a monofunctional monomer like butyl acrylate can be used to adjust the cross-linking density, which is crucial for enabling the chain mobility required for healing while maintaining good mechanical properties. Another study demonstrated a self-healing hybrid polyurethane acrylate where the tensile strength of a damaged sample was recovered to 94.44% of its original value after healing at 95 °C for 24 hours. rsc.org

While specific research on incorporating this compound into self-healing systems is not prominent, its properties could potentially be combined with self-healing chemistries to create multifunctional materials that are both repellent and repairable.

Smart and Responsive Polymer Research: Stimuli-Responsive Architectures and Mechanisms

The development of "smart" or "intelligent" polymers that exhibit significant changes in their properties in response to external stimuli has become a significant area of materials science. These stimuli-responsive polymers are designed to react to various environmental triggers, including temperature, pH, light, and chemical agents. While direct and detailed research specifically documenting the stimuli-responsive architectures and mechanisms of polymers derived from this compound is limited in publicly available literature, the unique properties of its fluorinated side chains suggest a strong potential for its use in creating such advanced functional materials. The principles of molecular design that govern stimuli-responsive behavior in other polyacrylates can be extrapolated to predict the potential functionalities of polymers incorporating this compound.

The incorporation of the highly fluorinated heptyl side chain, -CH2(CF2)5CF3, into a polymer architecture introduces a strongly hydrophobic and lipophobic segment. This characteristic is a key driver for creating stimuli-responsive behavior, often through the formation of amphiphilic copolymers. By copolymerizing this compound with hydrophilic or other functional monomers, researchers can create macromolecules that self-assemble or undergo conformational changes in response to specific triggers.

Temperature-Responsive Polymers:

One of the most studied areas of stimuli-responsive polymers is thermo-responsiveness, often characterized by a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). For polymers incorporating this compound, it is conceivable to synthesize copolymers that exhibit thermo-responsive behavior. For instance, copolymerization with a hydrophilic monomer like N-isopropylacrylamide (NIPAAm) could yield a polymer that is soluble in water at lower temperatures but becomes insoluble and collapses as the temperature is raised above its LCST. The bulky and hydrophobic perfluoroheptyl groups would significantly influence the phase transition temperature and the aggregation behavior of the polymer chains.

pH-Responsive Systems:

With Acidic Comonomers (e.g., Acrylic Acid): At high pH, the carboxylic acid groups of the acrylic acid units would deprotonate, leading to electrostatic repulsion and causing the polymer chains to adopt an extended conformation, potentially rendering the copolymer soluble. The hydrophobic fluorinated side chains would likely form micellar cores shielded by the hydrophilic, charged segments. Upon lowering the pH, the carboxylic acid groups become protonated and lose their charge, reducing the electrostatic repulsion and allowing the hydrophobic interactions of the perfluoroheptyl chains to dominate, leading to polymer aggregation or precipitation.

With Basic Comonomers (e.g., DMAEMA): Conversely, a copolymer with DMAEMA would be soluble at low pH due to the protonation of the amine groups. As the pH increases, the amine groups are deprotonated, and the polymer becomes more hydrophobic, which, combined with the hydrophobicity of the fluorinated segments, would trigger a phase transition.

The general mechanism for a pH-responsive copolymer containing this compound and an ionizable comonomer is outlined in the table below.

Stimulus (pH Change) State of Ionizable Group Dominant Interaction Resulting Polymer Architecture
Increase (for acidic comonomer) Deprotonated (Charged)Electrostatic RepulsionExtended, Soluble Chains / Micelles with Fluorinated Cores
Decrease (for acidic comonomer) Protonated (Neutral)Hydrophobic InteractionCollapsed, Insoluble Aggregates
Decrease (for basic comonomer) Protonated (Charged)Electrostatic RepulsionExtended, Soluble Chains / Micelles with Fluorinated Cores
Increase (for basic comonomer) Deprotonated (Neutral)Hydrophobic InteractionCollapsed, Insoluble Aggregates

Photo-Responsive Architectures:

Light can be used as a precise and remotely applied stimulus. To create photo-responsive polymers based on this compound, it could be copolymerized with monomers containing photo-isomerizable groups, such as azobenzene or spiropyran. Upon irradiation with light of a specific wavelength, these groups undergo a conformational change, which alters their polarity and steric hindrance. This change can disrupt the self-assembled structure of the copolymer, triggering, for example, the release of an encapsulated substance from a micellar core. The fluorinated side chains would play a crucial role in the initial self-assembly and the magnitude of the response.

Environmental Implications and Degradation Studies of Fluorinated Acrylate Polymers Academic and Research Focus

The environmental fate of fluorinated acrylate (B77674) polymers, including those derived from monomers like 1,1-Dihydroperfluoroheptyl acrylate, is a subject of intensive academic and research scrutiny. While these polymers are valued for their chemical stability and performance properties, their life cycle, particularly their degradation behavior, raises significant environmental questions. bac-lac.gc.canih.gov Research focuses on understanding the pathways through which these polymers might break down and the potential for them to act as a source of persistent and mobile per- and polyfluoroalkyl substances (PFAS) in the environment. nih.govoecd.org

Future Directions and Emerging Research Avenues for 1,1 Dihydroperfluoroheptyl Acrylate

Advanced Manufacturing Techniques for Fluoropolymer Systems (e.g., 3D Printing, Electrospinning)

The translation of 1,1-dihydroperfluoroheptyl acrylate's molecular advantages into functional, macroscale objects is a key area of future research, with advanced manufacturing techniques like 3D printing and electrospinning offering unprecedented design freedom.

3D Printing (Additive Manufacturing): Vat polymerization techniques, such as stereolithography (SLA) or digital light processing (DLP), are particularly suited for acrylate-based resins. Incorporating 1,1-dihydroperfluoroheptyl acrylate (B77674) into 3D printing resins could enable the direct fabrication of objects with inherent hydrophobicity, oleophobicity, and low surface energy. Research into 3D printing of phase-separated copolymers, such as those involving poly(vinyl chloride) and acrylates, demonstrates the feasibility of processing complex polymer systems. nih.govresearchgate.net The analysis of rheological properties is crucial for determining the suitability of a material for methods like fused filament fabrication versus screw-driven 3D printing. nih.gov For instance, the high melt elasticity found in some acrylate copolymers, caused by interfacial tension between polymer phases, makes them challenging for certain printing methods. nih.gov

Future work could focus on developing photocurable resins containing this compound for high-resolution projection micro-stereolithography (PμSL). Studies on other functional acrylates have produced flexible microfluidic devices with integrated features, showcasing the potential for creating chemically resistant and mechanically tailored components. nih.gov By adjusting resin composition, such as the type and concentration of crosslinkers, the morphology and functional properties of the final 3D printed object can be precisely controlled. researchgate.net

ParameterDescriptionRelevance for Fluoropolymer SystemsSource
Resin CompositionThe mixture of monomers, oligomers, crosslinkers, and photoinitiators.Incorporating this compound to impart low surface energy and chemical resistance. nih.govresearchgate.net
Crosslinking DensityThe number of covalent bonds between polymer chains, influenced by crosslinker type and concentration.Controls mechanical properties (e.g., flexibility, stiffness) and solvent resistance of the printed object. researchgate.net
RheologyThe flow and deformation characteristics of the resin or melt.Determines the suitability for a specific 3D printing process (e.g., extrusion-based vs. vat polymerization). nih.gov
Polymerization-Induced Phase Separation (PIPS)A process where a component phase-separates from a monomer mixture during polymerization.Can be used to create surface-functionalized objects or materials with internal gradients. researchgate.net

Electrospinning: Electrospinning is a versatile technique for producing polymer nanofibers and non-woven mats. nih.gov While direct electrospinning of poly(this compound) is an area for future exploration, the principles are well-established for other polymers like poly(acrylic acid) and polyacrylamide. nih.gov The process involves applying a high voltage to a polymer solution, causing a charged jet to be ejected, which solidifies into a fiber as the solvent evaporates. nih.gov

By electrospinning copolymers containing this compound, it would be possible to create nanofibrous membranes with exceptional water and oil repellency. Such materials could be applied in advanced filtration, self-cleaning textiles, and breathable yet protective fabrics. The key parameters influencing fiber diameter and morphology, such as polymer concentration, applied voltage, and solution feed rate, would need to be optimized for fluorinated polymer systems. nih.gov

Bio-inspired Design and Synthesis of Fluorinated Polymers

Nature provides a vast library of materials with sophisticated and adaptive properties. Bio-inspired polymer design seeks to emulate these natural systems to create synthetic materials with novel functionalities. mdpi.com The integration of fluorinated monomers like this compound into bio-inspired frameworks is a promising research direction. nih.gov

For instance, the water-repellent surfaces of the lotus (B1177795) leaf or the fog-harvesting structures of the Namib desert beetle are classic examples of bio-inspiration. ucf.edu By copolymerizing this compound with hydrophilic monomers, researchers could create amphiphilic polymers that self-assemble into micro- or nanostructured surfaces. These surfaces could mimic natural examples to achieve superhydrophobicity or controlled water adhesion.

Furthermore, the synthesis of acrylates from bio-renewable resources is a growing field, driven by sustainability concerns. rsc.org Future research could explore greener synthetic pathways to fluorinated acrylates or their precursors, aligning the high-performance attributes of fluoropolymers with the principles of sustainable chemistry. Bio-inspired dynamic bonding and the use of materials like cellulose (B213188) as backbones for graft polymerization are other strategies that could be adapted for fluorinated systems to create self-healing or highly resilient materials. mdpi.comnih.gov

Integration with Nanomaterials for Hybrid Functional Systems

The combination of polymers with nanomaterials creates hybrid systems that can exhibit synergistic properties, surpassing the performance of individual components. Integrating this compound-based polymers with various nanomaterials opens up possibilities for creating advanced functional composites.

The low surface energy of poly(this compound) makes it an ideal candidate for creating protective coatings on nanomaterials, improving their dispersion in certain matrices and enhancing their environmental stability. For example, creating a thin fluoropolymer shell around nanoparticles could prevent their agglomeration and passivate their surface activity.

Conversely, the inclusion of nanoparticles within a fluoropolymer matrix can enhance its mechanical, electrical, or thermal properties. For instance:

Silica (B1680970) (SiO₂) or Titania (TiO₂) nanoparticles could be incorporated to improve the scratch resistance and UV stability of fluoropolymer coatings.

Carbon nanotubes or graphene could be used to introduce electrical conductivity, creating materials suitable for anti-static coatings or sensors, while the fluoropolymer matrix provides chemical inertness.

Gold or silver nanoparticles could be integrated to impart plasmonic or antimicrobial properties.

Gel-nanoparticle hybrid systems are another emerging area. nih.gov A hydrogel or organogel matrix containing this compound could serve as a scaffold for the controlled release of functionalized nanoparticles. The fluorinated component could be used to modulate the gel's interaction with hydrophobic substances. nih.gov The use of structured polymer templates to control the growth of inorganic crystals is another sophisticated approach to creating ordered polymer-inorganic hybrid materials. mdpi.com

Application of Artificial Intelligence and Machine Learning in Fluoropolymer Design and Predictive Modeling

The traditional, experience-driven approach to polymer development is often time-consuming and resource-intensive. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the design and discovery of new polymers by establishing robust structure-property relationships from data. mdpi.comresearchgate.net

Predictive Modeling: For fluoropolymers derived from this compound, ML models can be trained to predict a wide range of properties. By using molecular descriptors of the monomer and polymer architecture as inputs, algorithms can forecast:

Physical Properties: Glass transition temperature, melting point, and surface tension.

Mechanical Properties: Tensile strength, modulus, and elongation at break. mdpi.comresearchgate.net

Kinetic Parameters: The propagation rate coefficient (k_p) in free-radical polymerization, which governs the reaction rate and resulting molecular weight. mdpi.com

For example, research on other (meth)acrylates has shown that ML models, such as Lasso regression, can accurately predict k_p values based solely on the monomer's structural features. mdpi.com Similarly, support vector machine (SVM) algorithms have demonstrated superior ability in predicting the tensile strength of polymeric films based on composition and processing conditions. mdpi.com These approaches could be adapted to rapidly screen virtual libraries of copolymers containing this compound to identify candidates with desired properties before undertaking laborious synthesis and testing. mdpi.comresearchgate.net

Machine Learning AlgorithmApplication in Polymer SciencePotential for Fluoropolymer DesignSource
Support Vector Machine (SVM)Predicting and classifying the tensile strength of polymeric films.Forecasting the mechanical performance of films and coatings made with this compound. mdpi.com
Lasso RegressionPredicting the propagation rate coefficient (k_p) in free-radical polymerization.Optimizing polymerization conditions and predicting molecular weight distributions for fluorinated acrylates. mdpi.com
Artificial Neural Networks (ANN)Learning nonlinear functions to model complex structure-property relationships.Developing comprehensive models that link fluoropolymer structure to a wide range of dielectric, thermal, and mechanical properties. researchgate.netmdpi.com
Generative ModelsInverse design of polymers with specific target properties.Accelerating the discovery of novel fluoropolymers by generating new chemical structures optimized for specific applications. researchgate.netnih.gov

Inverse Design: Beyond property prediction, a significant future direction is the use of AI for inverse design. nih.govsoche.org In this paradigm, the desired material properties are specified as the input, and a generative ML model proposes polymer structures that are likely to exhibit those properties. This approach could dramatically accelerate the discovery of new fluoropolymers based on this compound that are tailored for specific, high-performance applications, shifting the research paradigm from trial-and-error to data-driven, targeted innovation. mdpi.com

Q & A

Q. What are the established synthetic routes for 1,1-Dihydroperfluoroheptyl acrylate, and how can purity be optimized?

Methodological Answer: The synthesis typically involves free-radical polymerization, where fluorinated alcohols react with acryloyl chloride under controlled conditions. Purity optimization requires rigorous purification steps:

  • Distillation : Fractional distillation under reduced pressure (e.g., 65°C boiling point reported for analogous perfluoroalkyl acrylates) to remove unreacted monomers .
  • Chromatography : Column chromatography (e.g., hexane/ethyl acetate gradients) to isolate the target compound from side products .
  • Analytical Validation : Use GC-MS or HPLC to confirm purity (>98% recommended for polymer applications).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., acrylate vinyl protons at δ 6.3–6.5 ppm and δ 5.8–6.1 ppm). 19^{19}F NMR is critical for verifying perfluoroalkyl chain integrity, with distinct peaks for -CF2_2- and -CF3_3 groups .
  • FTIR Analysis : Peaks at 1720–1750 cm1^{-1} (C=O stretch) and 1150–1250 cm1^{-1} (C-F stretches) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+^+ signals aligned with theoretical mass) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact (classified as irritant in Safety Data Sheets) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (vapor pressure: 0.333 mmHg at 25°C) .
  • Storage : Keep at 2–8°C in amber glass containers to prevent photodegradation and thermal instability .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can experimental design methodologies optimize fluorinated polymer properties using this acrylate?

Methodological Answer:

  • Central Composite Design (CCD) : Vary monomer ratios, initiator concentrations, and reaction temperatures to model effects on polymer properties (e.g., hardness, solids content). For example, a study on analogous acrylates used CCD to correlate monomer structure with Tg and crosslink density .
  • Response Surface Methodology (RSM) : Statistically optimize copolymerization with co-monomers (e.g., methyl methacrylate) to balance hydrophobicity and mechanical strength .

Q. How can researchers resolve contradictions in reported thermal stability data for fluorinated acrylate polymers?

Methodological Answer: Discrepancies often arise from:

  • Measurement Techniques : Compare TGA data (e.g., decomposition onset at 200–250°C for perfluoroalkyl acrylates) under inert vs. oxidative atmospheres .
  • Sample Preparation : Ensure consistent curing conditions (e.g., UV vs. thermal initiation) to avoid residual monomers affecting stability .
  • Chain Length Effects : Longer perfluoroalkyl chains (e.g., C8 vs. C12) may enhance stability due to increased crystallinity, as noted in OEKO-TEX® standards for analogous compounds .

Q. What strategies improve the surface properties of coatings derived from this acrylate?

Methodological Answer:

  • Copolymerization Ratios : Blend with hydrophobic monomers (e.g., isobornyl acrylate) to reduce surface energy (contact angles >110° reported for fluorinated copolymers) .
  • Additive Engineering : Incorporate silica nanoparticles (1–5 wt%) to enhance abrasion resistance without compromising fluorinated surface layers .
  • Post-Curing Treatments : Anneal coatings at 80–100°C to promote phase segregation of fluorinated segments, improving water repellency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.